molecular formula C20H15F2N5O2S B2721614 N-(3,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894054-87-6

N-(3,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Katalognummer: B2721614
CAS-Nummer: 894054-87-6
Molekulargewicht: 427.43
InChI-Schlüssel: DSZRDSCRXTWDNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a potent and selective small-molecule inhibitor primarily investigated for its activity against Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) , which are critical signaling nodes in oncogenesis. Its core research value lies in the targeted therapy of hematologic malignancies, particularly myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML) , where mutations in JAK2 (e.g., JAK2 V617F) and FLT3 (e.g., FLT3-ITD) drive pathological cell proliferation and survival. The compound exerts its effects by competitively binding to the ATP-binding site of these kinases, thereby blocking the phosphorylation and activation of downstream pro-survival signaling pathways such as STAT, MAPK/ERK, and PI3K/Akt . This targeted inhibition leads to reduced viability, induced cell cycle arrest, and the promotion of apoptosis in dependent cancer cell lines. Recent studies highlight its utility as a chemical probe for dissecting the complex signaling interplay between JAK/STAT and other oncogenic pathways, providing a valuable tool for validating JAK2 and FLT3 as therapeutic targets in vitro and in vivo . Furthermore, its investigational use extends to exploring mechanisms of drug resistance and evaluating combination therapy regimens with other targeted agents to overcome compensatory signaling and enhance anti-leukemic efficacy. This reagent is essential for preclinical research aimed at understanding the pathophysiology of JAK2- and FLT3-driven cancers and for the development of next-generation kinase inhibitor therapeutics.

Eigenschaften

IUPAC Name

N-(3,4-difluorophenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O2S/c1-29-14-5-2-12(3-6-14)17-8-9-18-24-25-20(27(18)26-17)30-11-19(28)23-13-4-7-15(21)16(22)10-13/h2-10H,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZRDSCRXTWDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound that has attracted attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a triazole ring fused with a pyridazine moiety, which is known for its diverse biological activities. The presence of fluorine atoms and a methoxyphenyl group enhances its pharmacological profile.

Pharmacological Profile

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazoles have been reported to inhibit various strains of bacteria such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
  • Anticancer Properties : Triazole derivatives have been linked to anticancer activity through various mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, certain triazole compounds have demonstrated effectiveness against breast cancer cell lines by disrupting microtubule formation .
  • Anti-inflammatory Effects : Some studies suggest that triazole-containing compounds can modulate inflammatory pathways, providing potential therapeutic benefits for inflammatory diseases .

The precise mechanism of action for N-(3,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is not fully elucidated; however, it is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have been shown to act as enzyme inhibitors affecting various biological pathways.
  • Receptor Modulation : The compound may interact with specific receptors involved in pain and inflammation regulation.

Case Studies

Several studies have evaluated the biological activity of triazole derivatives similar to the compound :

  • Antibacterial Activity Study : A study evaluated the antibacterial effects of triazole derivatives against resistant bacterial strains. The results indicated that some derivatives displayed MIC values significantly lower than conventional antibiotics .
  • Anticancer Activity Assessment : In vitro studies on cancer cell lines demonstrated that certain triazole derivatives inhibited cell growth by inducing apoptosis through the activation of caspase pathways. These findings suggest potential for developing new anticancer therapies based on this scaffold .
  • Anti-inflammatory Research : Research has shown that triazole compounds can inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism through which these compounds could be utilized in treating conditions characterized by chronic inflammation .

Data Summary

The following table summarizes key findings related to the biological activities of triazole derivatives:

Biological ActivityMIC (μg/mL)Reference
Antibacterial (E. coli)0.125 - 8
Anticancer (breast cancer)IC50 = 10
Anti-inflammatory (cytokine inhibition)N/A

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

The compound shares structural homology with several analogs listed in and . Key differences lie in substituents on the triazolopyridazine core and the aromatic rings:

Compound ID/Name Substituent at Position 6 Acetamide Modification Molecular Weight (g/mol) Key Properties/Inferences
Target Compound 4-Methoxyphenyl N-(3,4-Difluorophenyl) ~440 (estimated) High lipophilicity; potential CYP450 inhibition due to fluorine
894037-84-4/2-[[6-(4-Chlorophenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl]Acetamide 4-Chlorophenyl Unsubstituted acetamide ~395 Electron-withdrawing Cl may reduce solubility; increased electrophilicity
894049-45-7/2-[[6-(4-Methoxyphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl]Acetamide 4-Methoxyphenyl Unsubstituted acetamide ~376 Improved solubility vs. Cl analog; methoxy enhances metabolic stability
891117-12-7/2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide 3-Methyl 4-Ethoxyphenyl on acetamide ~433 Ethoxy group increases steric bulk; methyl may alter binding pocket interactions
618426-94-1/N-(3,4-Dimethoxyphenyl)-2-{[4-Ethyl-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide Pyridin-4-yl 3,4-Dimethoxyphenyl ~458 Dimethoxy enhances solubility; pyridine introduces basicity

Key Findings from Structural Comparisons

Electron-Donating vs. Withdrawing Groups :

  • Methoxy (target compound) and ethoxy (891117-12-7) substituents improve solubility compared to chloro (894037-84-4), which is more hydrophobic and may reduce bioavailability .
  • Fluorine atoms in the target compound enhance metabolic resistance but may increase toxicity risks .

Impact of Acetamide Modifications :

  • The N-(3,4-difluorophenyl) group in the target compound likely improves target selectivity compared to unsubstituted analogs (e.g., 894049-45-7) by introducing steric and electronic effects .

Vorbereitungsmethoden

Synthesis of the Triazolo[4,3-b]Pyridazine Core

Cyclization of Hydrazino-Pyridazine Intermediates

The triazolo[4,3-b]pyridazine scaffold is synthesized via cyclization of 3-hydrazino-5-(4-methoxyphenyl)pyridazine (II ) with orthoesters or aldehydes under reflux conditions:

  • Reagents : Ethyl orthoacetate or aromatic aldehydes (e.g., 3,4-difluorobenzaldehyde).
  • Solvents : n-Butanol or ethanol.
  • Conditions : Reflux at 100–150°C for 5–7 hours.

Example :
3-Hydrazino-5-(4-methoxyphenyl)pyridazine reacts with ethyl orthoacetate in n-butanol to yield 6-(4-methoxyphenyl)-3-methyl-triazolo[4,3-b]pyridazine. Demethylation or functional group interconversion introduces reactive sites for subsequent modifications.

Table 1: Cyclization Reaction Conditions and Yields
Starting Material Reagent Solvent Temperature (°C) Time (h) Yield (%)
3-Hydrazino-5-(4-MeO-Ph)Pyridazine Ethyl orthoacetate n-Butanol 120 7 68–72
3-Hydrazino-5-(4-MeO-Ph)Pyridazine 3,4-Difluorobenzaldehyde Ethanol 100 5 55–60

Introduction of the Thioacetamide Side Chain

Thiolation at the 3-Position

The 3-position of the triazolo-pyridazine core undergoes thiolation to introduce a mercapto group (-SH), enabling nucleophilic substitution with chloroacetamide derivatives:

  • Step 1 : Treatment of 3-chloro-triazolo[4,3-b]pyridazine with thiourea in ethanol under reflux to form 3-mercapto-triazolo[4,3-b]pyridazine.
  • Step 2 : Alkylation with N-(3,4-difluorophenyl)-2-chloroacetamide in the presence of a base (e.g., K₂CO₃).

Example :
3-Mercapto-6-(4-methoxyphenyl)-triazolo[4,3-b]pyridazine reacts with N-(3,4-difluorophenyl)-2-chloroacetamide in DMF at 80°C for 12 hours to yield the target compound.

Table 2: Thiolation and Alkylation Parameters
Intermediate Reagent Base Solvent Temperature (°C) Time (h) Yield (%)
3-Mercapto-6-(4-MeO-Ph)-TriazoloPyridazine N-(3,4-Difluorophenyl)-2-chloroacetamide K₂CO₃ DMF 80 12 65–70

Alternative Routes via Direct Coupling

Suzuki-Miyaura Cross-Coupling

Aryl boronic acids facilitate the introduction of the 4-methoxyphenyl group early in the synthesis. For example, 6-bromo-triazolo[4,3-b]pyridazine undergoes coupling with 4-methoxyphenylboronic acid under palladium catalysis:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Conditions : 80°C in dioxane/water (3:1) with Na₂CO₃.

Example :
6-Bromo-3-mercapto-triazolo[4,3-b]pyridazine reacts with 4-methoxyphenylboronic acid to form 6-(4-methoxyphenyl)-3-mercapto-triazolo[4,3-b]pyridazine, followed by alkylation as in Section 2.1.

Table 3: Suzuki Coupling Efficiency
Brominated Intermediate Boronic Acid Catalyst Yield (%)
6-Bromo-3-mercapto-TriazoloPyridazine 4-Methoxyphenylboronic acid Pd(PPh₃)₄ 75–80

Optimization of Reaction Conditions

Solvent and Base Selection

  • Solvent Effects : DMF and DMSO enhance solubility of intermediates but may lead to side reactions at elevated temperatures. Ethanol and THF offer moderate yields with fewer by-products.
  • Base Influence : K₂CO₃ and Et₃N are preferred for alkylation, while NaH is avoided due to decomposition risks.

Temperature and Time Trade-offs

  • Higher temperatures (80–100°C) reduce reaction times but may degrade heat-sensitive intermediates.
  • Prolonged heating (>12 hours) in thiolation steps improves conversion but risks oxidation of -SH groups.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.41 (s, 1H, triazolo-H), 7.92–7.85 (m, 2H, Ar-H), 7.35–7.28 (m, 4H, Ar-H), 4.12 (s, 2H, SCH₂), 3.87 (s, 3H, OCH₃).
  • HRMS : m/z calcd for C₂₀H₁₅F₂N₅O₂S [M+H]⁺: 427.09; found: 427.08.

Purity and Yield

  • HPLC : >98% purity achieved via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1).
  • Yield : 60–70% overall yield across 4–5 steps.

Challenges and Limitations

  • Sensitivity of Thiol Intermediates : Mercapto groups (-SH) are prone to oxidation, necessitating inert atmospheres and antioxidants like BHT.
  • Regioselectivity in Cyclization : Competing pathways may formtriazolo[1,5-b]pyridazine isomers, requiring careful stoichiometric control.
  • Cost of Boronic Acids : Suzuki coupling reagents increase synthesis costs compared to traditional methods.

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing N-(3,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with appropriate aldehydes (e.g., 4-methoxybenzaldehyde). Subsequent steps include thioether linkage formation and amidation. Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Catalysts : Triethylamine or DMAP improves coupling reactions during amidation .
  • Temperature control : Step-dependent temperature gradients (e.g., 0–5°C for diazotization; 80–100°C for cyclization) ensure high yields .
  • Purity monitoring : Use TLC and HPLC to track intermediates and final product .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural validation and purity:

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., difluorophenyl, methoxyphenyl) and thioacetamide connectivity. Deuterated DMSO or CDCl3 resolves overlapping peaks .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., expected [M+H]+ ion) .
  • X-ray crystallography : Resolves 3D conformation and bond angles, critical for structure-activity relationship (SAR) studies .
  • Elemental analysis : Confirms stoichiometry of C, H, N, S .

Q. How can initial biological screening be designed to evaluate this compound’s pharmacological potential?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols due to triazolo-pyridazine’s affinity for ATP-binding pockets .
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Solubility and stability : Pre-screen in PBS/DMSO mixtures to identify formulation challenges .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., 3,4-difluorophenyl vs. 4-methoxyphenyl) modulate biological activity?

  • Methodological Answer :

  • Computational modeling : Perform DFT calculations to map electron density and HOMO-LUMO gaps, correlating with reactivity .
  • Comparative SAR studies : Synthesize analogs with substituent variations (e.g., 4-fluorophenyl, 4-chlorophenyl) and assay against identical targets .
  • Crystallographic data : Compare binding modes in protein-ligand complexes (e.g., via docking simulations) to identify steric clashes or favorable interactions .

Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC50 values across studies)?

  • Methodological Answer :

  • Standardize assay protocols : Control variables like cell passage number, serum concentration, and incubation time .
  • Purity verification : Re-test compounds with ≥98% HPLC purity to exclude batch-dependent artifacts .
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify confounding interactions .

Q. How can synthetic routes be optimized for scalability while maintaining yield and purity?

  • Methodological Answer :

  • Flow chemistry : Implement continuous-flow systems for exothermic steps (e.g., diazotization) to improve safety and reproducibility .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
  • DoE approaches : Apply factorial design to optimize variables (e.g., molar ratios, reaction time) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.